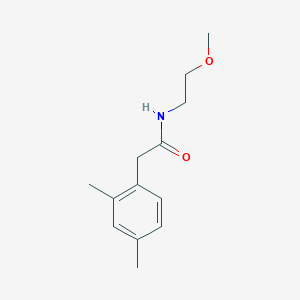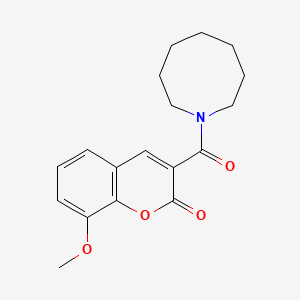
1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of anxiety, depression, and other neurological disorders. In neuroscience, it has been used as a tool to study the role of GABA receptors in the brain. In pharmacology, it has been studied for its potential to modulate the activity of various ion channels, including GABA-A and TRPV1 receptors.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane involves its interaction with GABA-A and TRPV1 receptors. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the brain. By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. TRPV1 receptors are ion channels that are involved in the perception of pain and temperature. By modulating the activity of these channels, this compound has been shown to have analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its interaction with GABA-A and TRPV1 receptors. By enhancing the inhibitory effects of GABA, it produces anxiolytic and sedative effects. By modulating the activity of TRPV1 channels, it produces analgesic effects. However, the exact biochemical and physiological effects of this compound may vary depending on the specific experimental conditions and the dosage used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane in lab experiments is its specificity for GABA-A and TRPV1 receptors. This allows researchers to study the effects of these receptors in a controlled manner. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar effects. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane. One direction is to further investigate its potential as a drug candidate for the treatment of anxiety, depression, and other neurological disorders. Another direction is to study its effects on other ion channels and receptors, such as the glycine receptor and the NMDA receptor. Additionally, future studies could focus on optimizing the synthesis method and improving the solubility of the compound to make it more suitable for experimental use.
Métodos De Síntesis
The synthesis of 1-(4-fluorobenzyl)-4-(isopropoxyacetyl)-2-isopropyl-1,4-diazepane involves the reaction between 4-fluorobenzyl chloride, isopropylamine, and isopropoxyacetyl chloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dichloromethane or tetrahydrofuran. The yield of the synthesis is typically around 60-70%.
Propiedades
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-2-propan-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O2/c1-15(2)19-13-23(20(24)14-25-16(3)4)11-5-10-22(19)12-17-6-8-18(21)9-7-17/h6-9,15-16,19H,5,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQWKGBDAHRGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(allylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5371665.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371670.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5371677.png)

![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)

![4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5371712.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-butenoate](/img/structure/B5371718.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5371719.png)
![N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5371721.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one](/img/structure/B5371727.png)
![[4-(dimethylamino)benzyl][2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5371741.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide](/img/structure/B5371750.png)
